molecular formula C7H8O4 B189253 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one CAS No. 6269-25-6

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Cat. No. B189253
CAS RN: 6269-25-6
M. Wt: 156.14 g/mol
InChI Key: RLWWKLWEBQOOAB-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. For example, “2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one” suggests that the compound contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms .


Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reactants, products, the conditions of the reaction, and the mechanism .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. These properties can be determined using various analytical techniques .

Scientific Research Applications

  • Synthesis and Derivative Formation : This compound is involved in the synthesis of important derivatives like maltol, ethyl maltol, and pyromeconic acid. These derivatives are synthesized from related compounds through acid-catalyzed rearrangement processes (Torii, Tanaka, Anoda, & Simizu, 1976).

  • Medicinal Applications : It plays a significant role in medicinal chemistry due to its wide-ranging biological activities. Known as kojic acid, it's a natural γ-pyrone used for synthesizing dihydropyrano[3,2-b]pyrans and their derivatives, which have diverse applications in the pharmaceutical industry (Borah, Dwivedi, & Chowhan, 2021).

  • Biological Activities : Derivatives of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one exhibit herbicidal and growth regulatory activities, showcasing its potential in agricultural applications (Veverka & Kráľovičová, 1990).

  • Anticonvulsant Properties : Certain derivatives of kojic acid have been synthesized and evaluated for their anticonvulsant properties, indicating potential applications in the treatment of seizures (Aytemir, Septioğlu, & Çalış, 2010).

  • Application in Dyeing : It has been used in the preparation of new dyes for polyester fabrics, highlighting its role in the textile industry (Metwally, Khalifa, & Amer, 2008).

  • Corrosion Mitigation : Pyran derivatives, including those related to 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, have been studied for their effectiveness in corrosion inhibition, particularly for mild steel in acidic environments (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).

Safety and Hazards

Information on safety and hazards is typically provided in the material safety data sheet (MSDS) for the compound. It includes information on toxicity, flammability, and precautions for handling and storage .

Future Directions

This involves potential applications or further studies that could be done based on the properties and reactivity of the compound .

properties

IUPAC Name

2-(hydroxymethyl)-5-methoxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-10-7-4-11-5(3-8)2-6(7)9/h2,4,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWWKLWEBQOOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283977
Record name 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

CAS RN

6269-25-6
Record name 6269-25-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the fragmentation pattern of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one?

A1: The mass spectra analysis of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one (methyl kojate) reveals a distinct fragmentation pattern. The fragmentation process is initiated by a primary rearrangement of the molecular ion. Interestingly, this pattern is shared by other 3(5)-methoxy-4-pyrones, suggesting a common fragmentation mechanism for this class of compounds []. This knowledge is valuable for structural determination and identification of these compounds using mass spectrometry.

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